4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
“4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the CAS Number: 1014613-05-8 . Its molecular weight is 351.22 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C14H11BrN2O2S/c1-10-9-12-13(15)7-8-16-14(12)17(10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 351.22 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Organic Synthesis and Catalysis
One significant application of related compounds involves their use in organic synthesis, particularly in catalysis and the development of novel synthetic methodologies. For example, the use of phenylsulfinyl moiety in organocatalysis has been demonstrated in the efficient asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, highlighting the utility of sulfonyl-containing compounds in synthesizing γ-nitro carbonyl compounds with high yield and stereoselectivity without any additives (Singh et al., 2013).
Antimicrobial Applications
Compounds structurally similar to 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine have been explored for their antimicrobial properties. For instance, new heterocycles based on pyrimidine derivatives have shown promise as antimicrobial additives when physically incorporated into materials such as polyurethane varnish and printing ink paste. This indicates a potential for using sulfonyl-containing pyridine derivatives in enhancing the antimicrobial properties of surface coatings and other materials (El‐Wahab et al., 2015).
Material Science
The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties reveal the importance of sulfonyl and pyridine groups in the development of high-performance materials. These compounds exhibit high thermal stability, low dielectric constants, and excellent solubility in organic solvents, making them suitable for applications in advanced electronics and as materials with special physical properties (Liu et al., 2013).
Synthetic Methodologies
Further research into the synthesis of pyridine derivatives via Suzuki cross-coupling reactions demonstrates the utility of bromo-substituted pyridine compounds in generating a wide array of biologically active and structurally diverse molecules. This highlights the role of such compounds in facilitating the development of novel synthetic routes for complex heterocycles, which could have implications in drug discovery and development (Ahmad et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-2-methylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-9-12-13(15)7-8-16-14(12)17(10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWYPNRYJVGINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678018 | |
Record name | 1-(Benzenesulfonyl)-4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014613-05-8 | |
Record name | 1-(Benzenesulfonyl)-4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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